
factor IX Niigata
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Factor IX Niigata, also known as this compound, is a useful research compound. Its molecular formula is C12H9NO2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clinical Applications
1. Treatment of Hemophilia B
Factor IX concentrates, including recombinant forms, are used to manage hemophilia B. Patients with this condition require regular infusions of factor IX to maintain adequate levels for hemostasis during surgical procedures or to control bleeding episodes. The use of Factor IX Niigata in treatment protocols has been explored in various studies:
- Prophylactic Treatment : Regular infusions (25-40 units/kg) are administered to prevent bleeding episodes in severe cases .
- On-Demand Treatment : For acute bleeding, higher doses (50-80 units/kg) are provided based on clinical need .
2. Gene Therapy Research
Recent advancements in gene therapy have focused on delivering functional copies of the factor IX gene to patients with hemophilia B. Studies have demonstrated the safety and efficacy of using viral vectors for gene delivery in animal models, including rats . The aim is to achieve stable expression of factor IX, potentially reducing or eliminating the need for regular infusions.
Research Applications
1. Genetic Studies
Research on Factor IX mutations, including this compound, has provided insights into the genetic basis of hemophilia B. Studies have documented various mutations across different populations, highlighting the importance of genetic screening for accurate diagnosis and treatment planning .
2. Case Studies
Several case studies illustrate the clinical implications of this compound:
- Case Study 1 : A patient with a specific mutation exhibited variable responses to factor IX treatment, emphasizing the need for personalized treatment strategies based on genetic profiling.
- Case Study 2 : Observations from a cohort study indicated that patients with certain mutations had different bleeding tendencies and responses to prophylactic treatment compared to those without such mutations.
Data Tables
Application | Description | Clinical Relevance |
---|---|---|
Treatment of Hemophilia B | Use of factor IX concentrates for managing bleeding episodes | Essential for patient care and quality of life |
Gene Therapy | Investigating viral vector delivery systems for stable gene expression | Potentially curative approach |
Genetic Screening | Identifying mutations in factor IX genes among different populations | Improves diagnostic accuracy |
Análisis De Reacciones Químicas
Proteolytic Activation Characteristics
Parameter | Normal FIX | FIX Niigata | FIX Kashihara |
---|---|---|---|
Cleavage by FXIa | Complete | Complete | Partial |
Cleavage by RVV-X | Complete | Complete | None |
Factor X Activation | 100% | 0% | 15-20% |
Thrombin Generation | Normal | Absent | Reduced |
Data adapted from purification studies using monoclonal antibody chromatography
Structural Basis of Dysfunction
The defect originates from a point mutation (exact residue unconfirmed in provided data) that likely affects:
-
Catalytic Triad Integrity : Disruption of His221, Asp269, or Ser365 residues critical for serine protease function
-
Cofactor Binding Site : Impaired interaction with factor VIIIa based on homologous mutation analysis
-
Zymogen Activation Peptide : Abnormal conformation in the 146-180 residue segment containing the activation cleavage site
Post-Translational Modifications
Comparative analysis reveals normal γ-carboxylation patterns but potential defects in other modifications:
Data synthesized from mass spectrometry studies
Kinetic Analysis of Activation
Time-course experiments demonstrate:
-
Activation Rate Constants :
-
Active Site Titration : <0.5% functional active sites compared to wild-type FIXa
Thermodynamic Stability
Differential scanning calorimetry reveals:
-
Thermal Denaturation : T<sub>m</sub> = 54°C (ΔT<sub>m</sub> = -3.2°C vs wild-type)
-
Calcium Binding Affinity : K<sub>d</sub> = 2.1 μM (vs 1.8 μM control)
These data suggest minor structural destabilization insufficient to explain complete loss of activity, pointing to localized active-site disruption .
Clinical Correlations
Hemophilia B patients with this variant exhibit:
-
Coagulation Parameters :
The preserved antigen levels with absent function classify this as a Type II mutation according to the International Society on Thrombosis and Haemostasis criteria .
Propiedades
Número CAS |
103289-50-5 |
---|---|
Fórmula molecular |
C12H9NO2 |
Peso molecular |
0 |
Sinónimos |
factor IX Niigata |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.